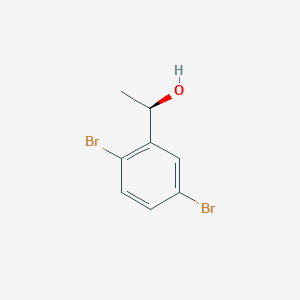

(1r)-1-(2,5-Dibromophenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8Br2O |

|---|---|

Molecular Weight |

279.96 g/mol |

IUPAC Name |

(1R)-1-(2,5-dibromophenyl)ethanol |

InChI |

InChI=1S/C8H8Br2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m1/s1 |

InChI Key |

IGWSQRWTHJDQPK-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)Br)Br)O |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)Br)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1r 1 2,5 Dibromophenyl Ethan 1 Ol

Stereoselective Synthesis Approaches for (1R)-1-(2,5-Dibromophenyl)ethan-1-ol

Stereoselective approaches aim to directly generate the desired (R)-enantiomer from the prochiral ketone, 1-(2,5-dibromophenyl)ethanone. These methods are often more atom-economical than resolution techniques and include asymmetric reduction strategies, chiral auxiliary-mediated reactions, and organocatalytic methods.

Asymmetric Reduction Strategies

The most direct route to this compound is the asymmetric reduction of its corresponding ketone precursor, 2',5'-dibromoacetophenone. This can be achieved with high efficiency and enantioselectivity using both metal-based catalysts and biocatalytic systems.

Catalytic asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are powerful and widely used methods for the synthesis of chiral alcohols from prochiral ketones. These reactions typically employ transition metal complexes, most notably those based on Ruthenium (Ru), paired with chiral ligands.

The mechanism of these reactions, particularly with Noyori-type catalysts (e.g., Ru(II)-N-tosylethylenediamine complexes), involves a metal-ligand bifunctional pathway. nih.govresearchgate.net In this process, both the metal center and the chiral ligand participate in the hydrogen transfer to the ketone substrate, facilitating a highly organized, stereocontrolled transition state that leads to the formation of one enantiomer in excess. nih.govresearchgate.net

While specific studies on the asymmetric hydrogenation of 2',5'-dibromoacetophenone are not extensively documented, the performance of these catalytic systems on the parent compound, acetophenone (B1666503), and other substituted analogues provides a strong indication of their applicability. High conversions and excellent enantiomeric excesses are routinely achieved under optimized conditions. nih.govmdpi.com For transfer hydrogenation, a hydrogen donor like 2-propanol or a formic acid/triethylamine mixture is used, which can be more operationally simple than using high-pressure hydrogen gas. researchgate.net

Table 1: Representative Catalytic Asymmetric Hydrogenation of Acetophenone This table presents data for the model substrate acetophenone to illustrate the efficacy of the methodology, as specific data for 2',5'-dibromoacetophenone is not readily available.

| Catalyst System | H₂ Source | Temp. (°C) | Yield (%) | ee (%) | Configuration |

| [Ru(OSO₂CF₃)((S,S)-TsDPEN)(η⁶-p-cymene)] | H₂ (gas) | 30 | 100 | 96 | S |

| RuCl₂(PPh₃)₃ / (S,S)-DPEN | 2-Propanol | 28 | >99 | 97 | R |

Data sourced from analogous reactions reported in the literature.

Biocatalysis offers a green and highly selective alternative to metal-based catalysis for the production of chiral alcohols. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exceptional enantioselectivity. These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), as the source of hydride.

For a practical synthesis, the expensive cofactor must be regenerated in situ. This is commonly achieved by using a sacrificial alcohol, such as 2-propanol, and a second enzyme, like an alcohol dehydrogenase (ADH), which oxidizes the alcohol to regenerate the NADPH cofactor. Whole-cell systems containing all the necessary enzymes and cofactor regeneration machinery are often used to simplify the process and enhance stability.

The application of KREDs to a wide range of acetophenone derivatives has been demonstrated, showing that these enzymes can accommodate various substitution patterns on the aromatic ring. By selecting an appropriate KRED (many of which are commercially available in screening kits), it is possible to produce either the (R) or (S) enantiomer of the desired alcohol. While specific data on the bioreduction of 2',5'-dibromoacetophenone is limited, the broad substrate scope of many KREDs suggests this is a highly viable route to this compound with potentially near-perfect enantioselectivity (>99% ee).

Chiral Auxiliary-Mediated Synthesis of this compound

Chiral auxiliary-mediated synthesis involves the temporary attachment of a chiral molecule to the substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. This strategy is highly effective for controlling stereochemistry in reactions such as alkylations or aldol (B89426) additions to carbonyl compounds.

However, for the direct synthesis of a chiral secondary alcohol from a ketone, this method is not a standard approach. The direct reduction of the ketone is more atom-economical and involves fewer synthetic steps. Therefore, the use of chiral auxiliaries is not commonly reported for the synthesis of this compound.

Organocatalytic Methods for Asymmetric Construction

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. For the asymmetric reduction of ketones, a common organocatalytic approach is transfer hydrogenation using a Hantzsch ester as the hydride source, catalyzed by a chiral Brønsted acid, such as a chiral phosphoric acid.

The catalyst activates the ketone by forming a hydrogen bond, making it more susceptible to hydride attack from the Hantzsch ester. The chiral environment created by the catalyst directs the hydride to one face of the ketone, resulting in an enantiomerically enriched alcohol. While this method has proven effective for a variety of ketones, its application to substrates like 2',5'-dibromoacetophenone is not as widely documented as transition-metal catalysis or biocatalysis.

Enantiomeric Resolution Techniques for this compound

When a stereoselective synthesis is not employed, this compound can be obtained by separating a racemic mixture of the alcohol. The primary method for this is kinetic resolution.

Kinetic resolution is a process where the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. This difference in rates allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting enantiomer (which remains as unreacted starting material). A highly efficient kinetic resolution can provide both the product and the remaining starting material with high enantiomeric excess.

Enzymatic kinetic resolution using lipases is a particularly powerful and widely used technique for resolving racemic alcohols. Lipases are hydrolase enzymes that can catalyze the acylation of an alcohol in an organic solvent. In the presence of a racemic alcohol and an acyl donor (e.g., vinyl acetate), a lipase (B570770) will selectively acylate one enantiomer at a much faster rate than the other. nih.gov

For racemic 1-(2,5-dibromophenyl)ethanol (B8523810), treatment with a lipase such as Candida antarctica lipase B (CALB) and vinyl acetate (B1210297) would lead to the selective formation of the acetate ester of one enantiomer, leaving the other enantiomer, this compound, unreacted. At approximately 50% conversion, the unreacted alcohol and the ester product can be separated, each with high enantiomeric purity. nih.gov

Table 2: Representative Lipase-Catalyzed Kinetic Resolution of a Racemic Aryl Alcohol This table illustrates a typical kinetic resolution process, as specific data for 1-(2,5-dibromophenyl)ethanol is not readily available.

| Racemic Alcohol Substrate | Lipase | Acyl Donor | Unreacted Alcohol (Yield, ee) | Acylated Product (Yield, ee) |

| (R,S)-1-(4-Bromophenyl)ethanol | Candida antarctica Lipase B | Vinyl Acetate | (S)-Alcohol (48%, >99% ee) | (R)-Acetate (50%, >99% ee) |

Data sourced from analogous reactions reported in the literature. nih.gov

Other resolution methods include the formation of diastereomeric derivatives. The racemic alcohol can be reacted with a chiral carboxylic acid to form diastereomeric esters, which can then be separated by physical methods like chromatography or crystallization due to their different physical properties. After separation, hydrolysis of the ester group regenerates the enantiomerically pure alcohol.

Classical Chiral Resolution via Diastereomeric Salt Formation

Classical chiral resolution is a well-established technique for separating enantiomers. wikipedia.org This method involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org

For the resolution of racemic 1-(2,5-Dibromophenyl)ethan-1-ol, a chiral acid like tartaric acid or mandelic acid can be employed. The process involves dissolving the racemic alcohol and the chiral resolving agent in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt will preferentially crystallize. After separation by filtration, the desired enantiomer can be liberated from the salt by treatment with a base. The success of this method is highly dependent on the choice of resolving agent and solvent system, which influences the solubility difference between the diastereomeric salts.

Table 1: Chiral Resolving Agents for Diastereomeric Salt Formation

| Resolving Agent | Class | Potential Application |

|---|---|---|

| (+)-Tartaric Acid | Chiral Acid | Formation of diastereomeric salts with racemic alcohols. |

| (-)-Mandelic Acid | Chiral Acid | Used for the resolution of a variety of racemic bases and alcohols. |

Chromatographic Enantioseparation Methodologies

Chromatographic techniques offer a powerful and versatile approach for the separation of enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method. nih.gov The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

For the enantioseparation of 1-(2,5-Dibromophenyl)ethan-1-ol, a variety of commercially available CSPs can be screened. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds, including aromatic alcohols. The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is crucial for achieving optimal separation. The separation factor (α) and resolution (Rs) are key parameters used to evaluate the effectiveness of the separation.

A study on the separation of a series of chiral benzyl (B1604629) alcohols on a dinitrobenzoylphenylglycine stationary phase demonstrated the effectiveness of this approach for structurally related compounds. researchgate.net Although specific data for this compound is not detailed, the principles and methodologies are directly applicable.

Table 2: Parameters in Chromatographic Enantioseparation

| Parameter | Description | Significance |

|---|---|---|

| Chiral Stationary Phase (CSP) | The chiral selector immobilized on the support material. | Determines the enantioselectivity of the separation. |

| Mobile Phase | The solvent system that carries the analyte through the column. | Influences retention times and resolution. |

| Separation Factor (α) | The ratio of the retention factors of the two enantiomers. | A measure of the selectivity of the CSP for the enantiomers. |

Kinetic Resolution of Racemic this compound

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. polimi.it Lipases are commonly used biocatalysts for the kinetic resolution of racemic alcohols via enantioselective acylation.

In a typical procedure for the kinetic resolution of racemic 1-(2,5-Dibromophenyl)ethan-1-ol, a lipase such as Candida antarctica lipase B (CALB) could be employed. The racemic alcohol is treated with an acyl donor, like vinyl acetate, in an organic solvent. The lipase will selectively acylate one enantiomer at a much higher rate, leaving the unreacted enantiomer in high enantiomeric excess. The acylated product can then be separated from the unreacted alcohol by chromatography. The efficiency of the resolution is often described by the enantiomeric ratio (E). Lipase-catalyzed kinetic resolutions have been successfully applied to a variety of benzylic alcohols. researchgate.net

Table 3: Key Factors in Lipase-Catalyzed Kinetic Resolution

| Factor | Role | Example |

|---|---|---|

| Lipase | Chiral biocatalyst that selectively acylates one enantiomer. | Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase. |

| Acyl Donor | Reagent that provides the acyl group for the esterification. | Vinyl acetate, isopropenyl acetate. |

| Solvent | The reaction medium. | Toluene, hexane, tert-butyl methyl ether. |

General Synthetic Routes to Substituted Aryl Ethan-1-ols

The synthesis of the racemic precursor, 1-(2,5-Dibromophenyl)ethan-1-ol, can be achieved through several general synthetic routes applicable to a wide range of substituted aryl ethan-1-ols.

Grignard Reagent Additions to Aryl Aldehydes or Ketones

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. youtube.com To synthesize 1-(2,5-Dibromophenyl)ethan-1-ol, a Grignard reagent, such as methylmagnesium bromide, can be added to 2,5-dibromobenzaldehyde. The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup yields the desired secondary alcohol. This method is highly versatile and allows for the introduction of various alkyl or aryl groups.

Table 4: Grignard Reaction for the Synthesis of 1-(2,5-Dibromophenyl)ethan-1-ol

| Reactant 1 | Reactant 2 | Product |

|---|

Reduction of Aromatic Ketones to the Corresponding Alcohol

Another common route to secondary alcohols is the reduction of the corresponding ketone. For the synthesis of 1-(2,5-Dibromophenyl)ethan-1-ol, the precursor ketone, 2',5'-dibromoacetophenone, can be reduced. A variety of reducing agents can be employed, from simple metal hydrides like sodium borohydride (B1222165) to more complex catalytic hydrogenation systems.

For the enantioselective synthesis of this compound, asymmetric reduction of 2',5'-dibromoacetophenone is a powerful strategy. This can be achieved using chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, or through biocatalysis using enzymes like alcohol dehydrogenases. nih.gov Asymmetric reduction of various acetophenone derivatives has been extensively studied and can provide high enantiomeric excess of the desired alcohol. researchgate.net

Table 5: Methods for the Asymmetric Reduction of 2',5'-Dibromoacetophenone

| Method | Catalyst/Reagent | Expected Outcome |

|---|---|---|

| Catalytic Asymmetric Hydrogenation | Chiral Ru- or Rh-complexes | High enantiomeric excess of this compound. |

| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs) | Enantioselective reduction to the (R)- or (S)-alcohol depending on the enzyme. |

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Ring Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. While not a direct method for synthesizing the ethan-1-ol moiety, these strategies are crucial for building the substituted aryl framework. For instance, a suitably functionalized precursor, such as a protected bromo-iodo-benzene, could undergo a series of palladium-catalyzed reactions (e.g., Suzuki or Sonogashira couplings) to introduce other substituents before the formation of the alcohol functionality.

More advanced strategies involve the direct palladium-catalyzed functionalization of benzylic C-H bonds. Although less common for the direct synthesis of simple ethanols, these methods are at the forefront of synthetic organic chemistry and offer potential for novel routes to highly functionalized benzylic alcohols.

In Depth Spectroscopic and Structural Elucidation Studies of 1r 1 2,5 Dibromophenyl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. For (1R)-1-(2,5-Dibromophenyl)ethan-1-ol, NMR provides critical insights into the connectivity of atoms and the three-dimensional arrangement of the molecule.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Anisotropy

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic, methine, and methyl protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent protons on the dibrominated phenyl ring. The proton ortho to the ethyl alcohol group (at C6) is expected to be a doublet, coupled to the adjacent proton at C4. The proton at C4 would appear as a doublet of doublets, being coupled to the protons at C6 and C3. The proton at C3 is expected to be a doublet, coupled to the proton at C4.

The methine proton (CH-OH) would present as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl protons (CH₃) would in turn appear as a doublet, coupled to the single methine proton. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can be concentration and solvent dependent.

Chemical shift anisotropy, influenced by the electron-withdrawing bromine atoms and the chiral center, would contribute to the specific chemical shifts observed for each proton. The diasereotopic nature of the aromatic protons, created by the chiral center, may lead to further complexities in their signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (C3) | 7.4-7.6 | d | ~2.5 |

| Aromatic H (C4) | 7.2-7.4 | dd | ~8.5, ~2.5 |

| Aromatic H (C6) | 7.6-7.8 | d | ~8.5 |

| Methine H (CHOH) | 4.9-5.1 | q | ~6.5 |

| Methyl H (CH₃) | 1.4-1.6 | d | ~6.5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Investigations

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected. The two carbons bearing bromine atoms (C2 and C5) would be significantly deshielded and their signals shifted downfield. The chemical shifts of the other aromatic carbons would also be influenced by the bromine substituents and the hydroxyl-bearing ethyl group. The carbinol carbon (CH-OH) signal would appear in the typical range for secondary alcohols, and the methyl carbon (CH₃) would be found in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-CHOH) | 145-148 |

| C2 (C-Br) | 120-123 |

| C3 | 130-133 |

| C4 | 128-130 |

| C5 (C-Br) | 121-124 |

| C6 | 132-135 |

| CHOH | 68-72 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Confirmation

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure and stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the coupling relationships between protons. Cross-peaks would be observed between the methine proton and the methyl protons, confirming their connectivity. In the aromatic region, cross-peaks would connect adjacent protons (H3 with H4, and H4 with H6), aiding in their definitive assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon signal based on the already assigned proton signals. For instance, the methine proton signal would show a correlation to the carbinol carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry by identifying protons that are close in space. For this compound, NOESY could potentially show correlations between the methine proton and the aromatic proton at C6, providing information about the preferred conformation around the C-C bond connecting the stereocenter to the phenyl ring.

Vibrational Spectroscopy Applications in Elucidating Molecular Conformations of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule, which can be used to understand its conformation.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the aromatic and aliphatic groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol would likely be observed between 1050 and 1150 cm⁻¹. Finally, the C-Br stretching vibrations would give rise to absorptions in the lower frequency region, typically between 500 and 700 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Medium to Weak | Aromatic C=C stretch |

| 1450-1350 | Medium | C-H bend (methyl) |

| 1150-1050 | Strong | C-O stretch (secondary alcohol) |

Note: These are predicted values and band positions can be influenced by the physical state of the sample.

Raman Spectroscopy for Molecular Vibrational Modes

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2850 | Medium | Aliphatic C-H stretch |

| ~1600 | Strong | Aromatic ring symmetric stretch |

| ~1000 | Strong | Aromatic ring breathing mode |

Note: These are predicted values and their intensities can vary significantly.

Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Advanced mass spectrometry is a cornerstone technique for confirming the molecular formula of a compound and for deducing its structure by analyzing how it fragments. For this compound, this analysis provides definitive evidence of its elemental composition and connectivity.

The molecular formula of this compound is C₈H₈Br₂O. High-resolution mass spectrometry (HRMS) can verify this by measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision, allowing differentiation from other formulas with the same nominal mass.

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion [M]⁺•. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). In a molecule containing two bromine atoms, this results in a characteristic triplet of peaks for the molecular ion and any bromine-containing fragments:

M peak: Contains two ⁷⁹Br isotopes.

M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br isotope. This peak is expected to be roughly twice the intensity of the M peak.

M+4 peak: Contains two ⁸¹Br isotopes. This peak is expected to be roughly the same intensity as the M peak.

This distinctive 1:2:1 intensity ratio for the M, M+2, and M+4 peaks is a clear signature for a dibrominated compound.

The fragmentation of the molecular ion upon electron ionization provides further structural information. For an aromatic alcohol like this compound, several key fragmentation pathways are anticipated, driven by the formation of stable ions. chemguide.co.ukwhitman.eduyoutube.com

Predicted Fragmentation Pathways:

α-Cleavage: The most common fragmentation for alcohols is the cleavage of a bond adjacent to the carbon bearing the hydroxyl group. whitman.eduyoutube.com Loss of the methyl group (•CH₃) is a highly favorable pathway as it results in a resonance-stabilized oxonium ion.

Loss of Water: Alcohols frequently undergo dehydration, leading to the loss of a neutral water molecule (H₂O). youtube.com This results in a peak at M-18.

Benzylic Cleavage: Loss of the entire hydroxyethyl (B10761427) side chain can occur, though the formation of the dibromobenzyl cation is a key fragmentation pathway.

Loss of Bromine: Cleavage of a carbon-bromine bond can lead to the loss of a bromine radical (•Br).

These predicted fragmentation patterns are summarized in the table below.

| Predicted m/z Value | Proposed Fragment Ion | Fragmentation Pathway | Notes |

|---|---|---|---|

| 280/282/284 | [C₈H₈Br₂O]⁺• | Molecular Ion [M]⁺• | Characteristic 1:2:1 isotopic pattern confirms the presence of two bromine atoms. |

| 265/267/269 | [C₇H₅Br₂O]⁺ | α-Cleavage (Loss of •CH₃) | Represents the base peak due to the formation of a stable, resonance-stabilized ion. |

| 262/264/266 | [C₈H₆Br₂]⁺• | Dehydration (Loss of H₂O) | A common fragmentation pathway for alcohols. youtube.com |

| 185/187 | [C₇H₆Br]⁺ | Loss of •Br and •CH₃ and OH | Represents a fragment containing one bromine atom. |

| 156/158 | [C₆H₃Br]⁺• | Cleavage of the side chain and loss of H | Dibromophenyl cation fragment. |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, this technique not only reveals bond lengths, bond angles, and intermolecular interactions but can also unambiguously establish its absolute configuration.

The process begins by growing a suitable single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern of reflections, whose intensities and positions are meticulously recorded. This diffraction pattern is mathematically processed to generate an electron density map of the molecule, from which the atomic positions can be determined.

A crucial aspect for this particular molecule is the determination of its absolute configuration—confirming that it is indeed the (1R) enantiomer. This is typically achieved through the phenomenon of anomalous dispersion, which is most effective when heavy atoms are present in the structure. The two bromine atoms in this compound serve as excellent anomalous scatterers. By carefully analyzing the intensities of specific pairs of reflections known as Friedel pairs, crystallographers can calculate a value called the Flack parameter. nih.gov A Flack parameter value close to zero for a known chirality provides strong evidence that the assigned absolute configuration is correct. nih.gov

The crystallographic analysis yields a set of data that describes the solid-state structure in great detail. This includes the unit cell parameters, which define the size and shape of the basic repeating unit of the crystal, and the space group, which describes the symmetry elements within the crystal. Analysis of the solved structure reveals precise intramolecular details, such as the exact bond lengths between carbon, oxygen, and bromine atoms, and the torsional angles that define the molecule's conformation. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate how the molecules pack together in the crystal lattice.

While specific experimental data for this compound is not publicly available, a typical set of crystallographic data for a similar organic molecule is presented below for illustrative purposes.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₈H₈Br₂O |

| Formula Weight | The mass of one mole of the compound. | 283.96 g/mol |

| Crystal System | The classification of the crystal based on its symmetry. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 7.4 Å, b = 12.0 Å, c = 19.5 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 90°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 1731.9 ų |

| Z | The number of molecules per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | ~0.035 |

| Flack Parameter | A value used to determine the absolute configuration of the molecule. | 0.01 (2) |

Computational and Theoretical Investigations of 1r 1 2,5 Dibromophenyl Ethan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like (1R)-1-(2,5-Dibromophenyl)ethan-1-ol, DFT calculations could provide valuable insights into its stability, reactivity, and electronic properties. These calculations focus on the electron density rather than the many-electron wavefunction, making them computationally more efficient for complex systems.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

For this compound, the electron-withdrawing nature of the two bromine atoms on the phenyl ring would be expected to influence the electron density distribution and the HOMO-LUMO gap. DFT can also be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and highlight regions susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: This table is illustrative and not based on actual published data for this compound)

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is not static, and different spatial arrangements of atoms, known as conformations, can exist. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers for interconversion between them. For a chiral molecule like this compound, the orientation of the hydroxyl group and the ethyl group relative to the dibromophenyl ring is critical.

Computational methods can systematically rotate the rotatable bonds (e.g., the C-C and C-O bonds of the ethanol (B145695) moiety) to map the potential energy landscape. This process helps in identifying the most stable conformer, which is crucial for understanding the molecule's physical and chemical properties. The energy landscape provides a visual representation of the relative energies of different conformations and the transition states that connect them.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. For this compound, MD simulations could be employed to study its behavior in a solvent, such as water or an organic solvent. These simulations would track the positions and velocities of all atoms in the system, providing insights into how the solvent molecules arrange around the solute and how intermolecular forces, such as hydrogen bonding and van der Waals interactions, influence its conformation and dynamics.

The hydroxyl group of the molecule can act as both a hydrogen bond donor and acceptor, leading to specific interactions with solvent molecules. The dibromophenyl ring can also engage in π-stacking or other non-covalent interactions. MD simulations can quantify these interactions and help predict properties like solubility and diffusion coefficients.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, often using DFT with specific basis sets, can predict the ¹H and ¹³C NMR chemical shifts. These calculated shifts for this compound would be highly dependent on the electronic environment of each nucleus, which is influenced by the bromine atoms and the chiral center.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities. For this compound, characteristic vibrational modes would include the O-H stretch, C-O stretch, and various vibrations associated with the aromatic ring and the C-Br bonds. Comparing calculated and experimental spectra aids in the assignment of vibrational bands.

Table 2: Hypothetical Calculated vs. Experimental Spectroscopic Data (Note: This table is illustrative and not based on actual published data for this compound)

| Nucleus/Mode | Calculated Value | Hypothetical Experimental Value |

|---|---|---|

| ¹H NMR (OH) | 2.5 ppm | 2.4 ppm |

| ¹³C NMR (CH-OH) | 70.1 ppm | 69.8 ppm |

| IR Freq (O-H stretch) | 3650 cm⁻¹ | 3630 cm⁻¹ |

In Silico Studies of Reaction Mechanisms Involving this compound

In silico (computational) studies are invaluable for elucidating reaction mechanisms. This compound, as a chiral alcohol, can participate in various reactions such as esterification, oxidation, or substitution. Computational methods can be used to model the reaction pathways, locate transition states, and calculate activation energies.

For instance, in an esterification reaction, DFT could be used to model the approach of an acyl chloride to the hydroxyl group, the formation of the tetrahedral intermediate, and the subsequent elimination of HCl. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This can help in understanding the stereoselectivity of reactions involving the chiral center and predicting the most favorable reaction conditions.

Chemical Reactivity and Derivatization Research of 1r 1 2,5 Dibromophenyl Ethan 1 Ol

Reactions at the Hydroxyl Group

The secondary alcohol functionality is a key site for chemical modification, allowing for oxidation, esterification, etherification, and nucleophilic substitution reactions.

Oxidation Reactions to Ketone Analogs

The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, yielding ketones. byjus.comlibretexts.org In the case of (1R)-1-(2,5-Dibromophenyl)ethan-1-ol, this reaction converts the chiral alcohol center into a prochiral ketone. This transformation is typically achieved using chromium-based reagents, such as chromic acid (H₂CrO₄) generated in situ from chromium trioxide or sodium/potassium dichromate in acidic solution, or milder reagents like pyridinium (B92312) chlorochromate (PCC). libretexts.orgdocbrown.infochemguide.co.uk The reaction proceeds by removing the hydrogen atom from the hydroxyl group and the hydrogen from the carbon atom to which it is attached. byjus.com The resulting product is the ketone, 1-(2,5-dibromophenyl)ethan-1-one. sigmaaldrich.com Unlike primary alcohols, which can be further oxidized to carboxylic acids, ketones are generally stable under these reaction conditions. byjus.comchemguide.co.uk

| Reactant | Oxidizing Agent | Product |

| This compound | Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | 1-(2,5-Dibromophenyl)ethan-1-one |

| This compound | Pyridinium Chlorochromate (PCC) | 1-(2,5-Dibromophenyl)ethan-1-one |

| This compound | Dess-Martin Periodinane (DMP) | 1-(2,5-Dibromophenyl)ethan-1-one |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. These reactions are often catalyzed by a strong acid. Similarly, etherification can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Palladium-catalyzed C-O cross-coupling reactions have also emerged as a powerful method for forming alkyl aryl ethers. mit.edu

| Reaction Type | Reagent(s) | Product Class |

| Esterification | Acetyl Chloride / Pyridine | Ester |

| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Ether |

Nucleophilic Substitution Reactions Involving the Alcohol Functionality

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group, such as a tosylate, by reacting the alcohol with p-toluenesulfonyl chloride. This tosylate can then be readily displaced by a wide range of nucleophiles. These reactions at a chiral center, particularly Sₙ2 reactions, typically proceed with an inversion of configuration. libretexts.org This two-step sequence allows for the introduction of various functional groups at the benzylic position, effectively inverting the stereochemistry of the original alcohol.

| Step | Reagent(s) | Intermediate/Product | Stereochemistry |

| 1. Activation | p-Toluenesulfonyl chloride (TsCl) / Pyridine | (1R)-1-(2,5-Dibromophenyl)ethyl 4-methylbenzenesulfonate | Retention |

| 2. Substitution | Sodium Azide (NaN₃) | (1S)-1-Azido-1-(2,5-dibromophenyl)ethane | Inversion |

Reactions on the Dibromophenyl Moiety

The two bromine atoms on the aromatic ring serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Negishi)

The carbon-bromine bonds of the dibromophenyl ring are highly susceptible to oxidative addition by palladium(0) catalysts, initiating several powerful cross-coupling reactions. rsc.org

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.govtcichemicals.com It is a widely used method for forming biaryl structures or for introducing alkyl or vinyl groups. researchgate.netnih.govmdpi.com For this compound, selective mono- or di-arylation can be achieved by controlling the stoichiometry and reaction conditions, similar to what has been observed with other dibromo-aromatic substrates. nih.govresearchgate.net

Heck-Mizoroki Reaction : This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This method allows for the introduction of vinyl groups onto the aromatic ring. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is the high reactivity and functional group tolerance of the organozinc reagents. researchgate.netnih.govresearchgate.net This allows for the formation of C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.org

| Coupling Reaction | Coupling Partner | Catalyst (Example) | Base (Example) | Product Type |

| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Phenyl-substituted derivative |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | Styrenyl-substituted derivative |

| Negishi | Phenylzinc Chloride | Pd(P(t-Bu)₃)₂ | - | Phenyl-substituted derivative |

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. youtube.commasterorganicchemistry.com The dibromophenyl ring in this compound is significantly deactivated towards EAS due to the electron-withdrawing inductive effect of the two bromine atoms. libretexts.org The directing effects of the substituents must be considered to predict the position of further substitution. The bromine atoms and the alkyl group are all ortho-, para- directors. The available positions for substitution are C3, C4, and C6. Steric hindrance from the adjacent substituents will also play a crucial role in determining the regioselectivity of the reaction. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). masterorganicchemistry.commsu.edu

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | (1R)-1-(2,5-Dibromo-4-nitrophenyl)ethan-1-ol |

| Bromination | Br₂, FeBr₃ | (1R)-1-(2,4,5-Tribromophenyl)ethan-1-ol |

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange is a powerful synthetic tool for the formation of carbon-carbon and carbon-heteroatom bonds. This reaction typically involves the treatment of an organohalide with an organometallic reagent, most commonly an organolithium or Grignard reagent, to generate a new organometallic species. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

For this compound, a metal-halogen exchange would be expected to occur at one of the bromine-substituted positions on the phenyl ring. The regioselectivity of this exchange would be influenced by factors such as the choice of organometallic reagent, reaction temperature, and the presence of directing groups. The hydroxyl group of the ethan-1-ol moiety, being acidic, would likely react with the organometallic reagent first, necessitating the use of at least two equivalents of the reagent.

Hypothetical Reaction Scheme:

A hypothetical reaction scheme would involve the deprotonation of the alcohol followed by a lithium-halogen exchange. The resulting aryllithium species could then be trapped with an electrophile.

Table 1: Hypothetical Metal-Halogen Exchange Reactions of this compound

| Reagent | Electrophile (E+) | Hypothetical Product |

| 2.2 eq. n-BuLi | DMF | 2-Bromo-5-(1-hydroxyethyl)benzaldehyde |

| 2.2 eq. n-BuLi | CO₂ | 2-Bromo-5-(1-hydroxyethyl)benzoic acid |

| 2.2 eq. i-PrMgCl·LiCl | I₂ | 1-(2-Bromo-5-iodophenyl)ethan-1-ol |

It is important to emphasize that the reactions and products listed in the table are theoretical and have not been reported in the reviewed literature for this compound. Experimental validation would be required to determine the feasibility, regioselectivity, and yields of such transformations.

Synthesis of Novel Derivatives and Analogs of this compound

The synthesis of novel derivatives and analogs from this compound could potentially be achieved through various synthetic strategies, leveraging the reactivity of the aromatic bromine atoms and the hydroxyl group.

One common approach for modifying aryl bromides is through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions would allow for the introduction of new aryl, vinyl, or alkynyl groups at the bromine-substituted positions, leading to a diverse range of derivatives. The chirality of the starting material would likely be preserved under these conditions, providing access to new chiral molecules.

Additionally, the hydroxyl group could be a handle for further derivatization. Esterification or etherification reactions would yield derivatives with modified physical and chemical properties. Oxidation of the alcohol to the corresponding ketone would provide another avenue for creating a different class of derivatives.

Table 2: Potential Novel Derivatives of this compound

| Reaction Type | Reagents | Potential Derivative Class |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Chiral biaryl ethanols |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Chiral alkynylphenyl ethanols |

| Esterification | Acyl chloride, Base | Chiral ethan-1-yl esters |

| Oxidation | PCC or Swern oxidation | 2,5-Dibromoacetophenone |

The synthesis of these potential derivatives is speculative and contingent on the successful application of known synthetic methodologies to this compound. Further research is necessary to explore the actual chemical reactivity of this compound and to develop synthetic routes to its novel derivatives and analogs.

Applications and Utility of 1r 1 2,5 Dibromophenyl Ethan 1 Ol in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are fundamental components in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. rsc.org The defined stereochemistry of (1R)-1-(2,5-Dibromophenyl)ethan-1-ol at the carbinol center allows for the introduction of a specific chirality into a target molecule, which is crucial for its biological function. The presence of the dibrominated phenyl ring offers multiple sites for further chemical transformations, such as cross-coupling reactions, which can be used to build molecular complexity.

The utility of chiral alcohols as building blocks is a well-established principle in organic synthesis. rsc.org They can be transformed into a variety of other functional groups with retention or inversion of configuration, thereby allowing for the stereocontrolled synthesis of complex structures. For instance, the hydroxyl group can be converted into a leaving group for nucleophilic substitution reactions, or it can be oxidized to a ketone. The bromine atoms can be substituted or used in metal-catalyzed cross-coupling reactions like Suzuki or Heck couplings to form new carbon-carbon bonds.

Table 1: Potential Transformations of this compound as a Chiral Building Block

| Transformation | Reagents and Conditions | Product Type |

| Oxidation | PCC, PDC, or Swern oxidation | 2,5-Dibromoacetophenone |

| Etherification | NaH, Alkyl halide | Chiral ether |

| Esterification | Acyl chloride, Pyridine | Chiral ester |

| Nucleophilic Substitution (after activation of OH) | MsCl, TsCl then Nu- | Substituted product with inversion of configuration |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl derivative |

| Heck Coupling | Alkene, Pd catalyst, Base | Substituted alkene |

Precursor for the Synthesis of Optically Active Fine Chemicals

Optically active fine chemicals are high-value compounds produced in relatively small quantities and are often used as intermediates in the pharmaceutical and agrochemical industries. This compound can serve as a key starting material for the synthesis of such molecules. The enantiomerically pure nature of the starting material ensures that the resulting fine chemicals are also optically active, which is often a requirement for their intended application.

The synthesis of optically active polymers and other materials is an area where chiral precursors are of great importance. nih.govresearchgate.netscielo.org.mx The functional groups on this compound allow for its incorporation into larger molecules and polymers. For example, the hydroxyl group can be used for polymerization reactions to form polyesters or polyethers, while the bromo groups can be functionalized to introduce other reactive sites for polymerization or modification.

Intermediate in the Development of Ligands for Asymmetric Catalysis

Asymmetric catalysis is a powerful tool in modern organic synthesis that utilizes chiral catalysts to produce enantiomerically enriched products. uni-muenchen.de Chiral ligands play a crucial role in asymmetric catalysis by coordinating to a metal center and creating a chiral environment that directs the stereochemical outcome of the reaction. williams.edusemanticscholar.orgresearchgate.net

This compound can be envisioned as a precursor for the synthesis of novel chiral ligands. The chiral backbone of the molecule can be elaborated with phosphorus, nitrogen, or other coordinating atoms to create bidentate or polydentate ligands. The dibromophenyl group offers a scaffold that can be functionalized to tune the steric and electronic properties of the resulting ligand, which is critical for achieving high enantioselectivity in catalytic reactions. For instance, the bromine atoms could be replaced with phosphine (B1218219) groups through lithiation and reaction with a chlorophosphine, leading to chiral phosphine ligands.

Table 2: Hypothetical Ligand Synthesis from this compound

| Ligand Type | Synthetic Strategy | Potential Application in Asymmetric Catalysis |

| Chiral Phosphine Ligand | 1. Protection of the hydroxyl group. 2. Lithiation of the aryl bromide. 3. Reaction with a chlorophosphine. 4. Deprotection. | Hydrogenation, Cross-coupling reactions |

| Chiral Amino-alcohol Ligand | 1. Conversion of the hydroxyl group to an amino group with retention of configuration. | Reduction of ketones, Addition of organometallics to aldehydes |

| Chiral Diamine Ligand | 1. Conversion of the hydroxyl group to an amino group. 2. Introduction of a second amino group on the phenyl ring. | Transfer hydrogenation |

Exploration in Stereoselective Total Syntheses of Natural Products and Designed Molecules

The stereoselective total synthesis of natural products and other complex target molecules is a driving force for the development of new synthetic methods and strategies. polyu.edu.hkresearchgate.net Chiral building blocks like this compound can provide a stereochemical foundation for the synthesis of a specific target. The multiple functional groups present in this molecule allow for its integration into a convergent synthetic route, where different fragments of the target molecule are synthesized separately and then combined.

While no specific total syntheses employing this compound are prominently documented, its structural motifs are found in various classes of natural products and designed molecules. For instance, chiral benzylic alcohols are common substructures in many biologically active compounds. The dibromo-substitution pattern could be a key feature of a target molecule or could be strategically used to control the regioselectivity of subsequent reactions. The ability to perform stereoselective transformations on this scaffold would make it a valuable tool for synthetic chemists aiming to construct complex and stereochemically rich molecules.

Q & A

Q. Q1. What are the most reliable synthetic routes for (1R)-1-(2,5-dibromophenyl)ethan-1-ol, and how do reaction conditions influence enantiomeric purity?

Methodology :

- Asymmetric Catalytic Hydrogenation : Use a chiral catalyst (e.g., Ru-BINAP complexes) to reduce 2,5-dibromoacetophenone. Optimize temperature (0–25°C) and hydrogen pressure (1–5 atm) to achieve >90% enantiomeric excess (ee) .

- Enzymatic Reduction : Employ ketoreductases (e.g., from Lactobacillus spp.) with NADPH cofactors in aqueous-organic biphasic systems. Yields depend on substrate loading (5–20 mM) and enzyme stability .

Q. Q2. Which spectroscopic and crystallographic methods are critical for confirming the stereochemistry of this compound?

Methodology :

- NMR : Use H-NMR with chiral solvating agents (e.g., Eu(hfc)₃) to distinguish enantiomers via splitting of hydroxyl or methyl signals .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. Software suites like WinGX/ORTEP refine anisotropic displacement parameters .

Q. Q3. How to address discrepancies in reported bioactivity data for analogs of this compound?

Methodology :

- Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) vs. cellular viability (MTT assays) to rule off-target effects .

- Meta-Analysis : Adjust for variables like solvent (DMSO vs. ethanol) or cell line (HEK293 vs. HepG2) that may skew IC₅₀ values .

Q. Q4. What factors influence the hydrolytic stability of this compound under physiological conditions?

Methodology :

Q. Q5. How does bromine substitution at the 2,5-positions impact binding to cytochrome P450 enzymes?

Methodology :

- Docking Simulations : Use AutoDock Vina to model interactions with CYP3A4 active site. Bromine’s van der Waals radius (1.85 Å) enhances hydrophobic contacts .

- In Vitro Metabolism : LC-MS/MS identifies hydroxylated metabolites at the 4-position, confirming regioselectivity .

Q. Q6. What protocols mitigate risks during large-scale synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.